molecular formula C12H16BClO2 B1365060 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 635305-47-4

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1365060
CAS No.: 635305-47-4
M. Wt: 238.52 g/mol
InChI Key: CHQKHVZXPNHWEA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to a 3-chlorophenyl group and a dioxaborolane ring, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is carried out under reflux conditions to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Protodeboronation: This reaction involves the removal of the boron group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

    Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene, depending on the nature of the halide used.

    Protodeboronation: The major product is the corresponding hydrocarbon, such as 3-chlorobenzene.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit promising antitumor properties. A study evaluated the structure-activity relationship (SAR) of chlorophenyl-containing compounds and found that modifications to the phenyl substituent can significantly affect potency against cancer cell lines. For instance, compounds with specific substitutions demonstrated enhanced metabolic stability and solubility while maintaining effective cytotoxicity against various tumor types .

Case Study: Visceral Leishmaniasis Treatment
In vivo studies have shown that compounds related to this compound can reduce parasite burden in models of visceral leishmaniasis. One compound from the series was administered intraperitoneally and achieved a reduction in parasite load by 46%, indicating potential for further development as an antileishmanial agent .

Materials Science

Luminescent Properties
The incorporation of boron-containing compounds like this compound into materials has been explored for their luminescent properties. Research has demonstrated that modifying the molecular structure can enhance photophysical characteristics suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Synthesis

Reagent in Cross-Coupling Reactions
This compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Data Tables

Compound IDStructure ModificationIC50 (µM)Metabolic Stability
Compound AChlorophenyl at position 210High
Compound BMethylene substitution100Moderate
Compound CMorpholine substitution>200Low

Mechanism of Action

The primary mechanism of action for 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.

Uniqueness: 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in cross-coupling reactions compared to other boronic esters.

Biological Activity

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18BClO2
  • Molecular Weight : 252.55 g/mol
  • CAS Number : 517920-59-1

The structure of this compound features a dioxaborolane ring which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can influence enzyme activity and cellular signaling pathways. Specifically, the dioxaborolane moiety may facilitate the formation of covalent bonds with nucleophilic sites in proteins, potentially leading to altered enzymatic functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated that related boron compounds can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis or metabolic pathways.

Anticancer Properties

Recent investigations into the anticancer potential of dioxaborolanes have revealed promising results:

  • Cell Line Studies : In vitro assays using cancer cell lines have shown that this compound can induce apoptosis and inhibit proliferation. For example, a study found that derivatives of dioxaborolanes exhibited cytotoxic effects against breast cancer cells (EC50 values ranging from 0.01 to 0.05 µM) .

Case Study 1: Antiparasitic Activity

A study focused on optimizing boron-containing compounds for antiparasitic activity reported that modifications in the structure significantly enhanced efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functional groups improved solubility and metabolic stability while maintaining potent activity (EC50 values as low as 0.010 µM) .

Case Study 2: Enzyme Inhibition

Another investigation assessed the ability of dioxaborolanes to inhibit specific enzymes involved in cancer metabolism. The results indicated that these compounds could effectively inhibit enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are crucial in tumor progression .

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth; disruption of cell wall synthesis
Anticancer ActivityInduced apoptosis in cancer cell lines; EC50 values < 0.05 µM
Antiparasitic ActivityEnhanced efficacy against P. falciparum; EC50 values < 0.010 µM
Enzyme InhibitionEffective inhibition of carbonic anhydrase and MMPs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via Miyaura borylation, where a halogenated aromatic precursor (e.g., 3-chlorophenyl bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include:

  • Solvent selection : Dioxane or THF for optimal solubility and reaction efficiency.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Reaction Optimization Table

ParameterCondition RangeYield (%)Purity (%)
CatalystPd(dppf)Cl₂70–85≥95
SolventDioxane75–80≥95
Temp.90°C8298
Data inferred from analogous dioxaborolane syntheses .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.0–1.3 ppm).
    • ¹¹B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺) matching the molecular formula (C₁₂H₁₅BClO₂).
  • Elemental Analysis : Validate %C, %H, and %B (±0.3% deviation) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability : Hydrolytically sensitive; avoid prolonged exposure to moisture. Stability tests show ≤5% decomposition after 6 months at -20°C in sealed containers.
  • Storage : Argon-purged vials at -20°C (short term) or -80°C (long term). Use desiccants (e.g., molecular sieves) to mitigate hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of the 3-chlorophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing chlorine group activates the boronate toward Suzuki-Miyaura coupling by polarizing the C–B bond. Comparative studies with non-halogenated analogs show:

  • Reaction Rate : 3-chlorophenyl derivatives react 1.5× faster with aryl bromides than phenyl analogs.
  • Computational Insight : DFT calculations (e.g., B3LYP/6-31G*) indicate reduced electron density at the boron center (Mulliken charge: +0.32 vs. +0.25 for phenyl) .

Q. What strategies resolve contradictions in reported yields for Suzuki-Miyaura couplings using this compound?

Methodological Answer: Discrepancies arise from:

  • Catalyst-Substrate Mismatch : Pd(OAc)₂ may underperform vs. PdCl₂(AmPhos) for electron-deficient partners.
  • Oxygen Sensitivity : Rigorous degassing (freeze-pump-thaw cycles) improves yield reproducibility.
  • Base Optimization : K₂CO₃ vs. Cs₂CO₃: The latter enhances solubility in polar aprotic solvents (e.g., DMF).
    Recommendation: Replicate conditions with controlled O₂ levels and report detailed catalyst/base combinations .

Q. How can computational modeling guide the design of derivatives with enhanced catalytic activity?

Methodological Answer:

  • DFT Studies : Calculate bond dissociation energies (BDEs) for the C–B bond to predict coupling efficiency.
  • Docking Simulations : Model interactions with Pd catalysts to identify steric/electronic modifications (e.g., substituents at the 4-position).
  • QSAR Models : Correlate Hammett σ values of substituents with reaction rates .

Q. What are the challenges in scaling up synthesis while maintaining purity ≥98%?

Methodological Answer:

  • Byproduct Formation : Optimize stoichiometry (1.1:1 B₂pin₂:substrate) to minimize di-borylation.
  • Continuous Flow Systems : Reduce reaction time (2–4 hours vs. 24 hours batch) with Pd-immobilized catalysts.
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate purification .

Q. How does the compound’s steric profile affect its utility in photoredox catalysis?

Methodological Answer: The tetramethyl dioxaborolane group introduces steric hindrance, which:

  • Reduces Aggregation : Enhances solubility in non-polar media (e.g., toluene).
  • Modifies Redox Potentials : Cyclic voltammetry shows a 0.2 V anodic shift vs. less hindered analogs.
    Experimental Design: Pair with Ir(ppy)₃ photocatalysts for C–H borylation under blue LED irradiation .

Data Contradiction Analysis Table

Reported IssueProposed ResolutionKey Evidence
Variable coupling yieldsStandardize degassing protocols
Hydrolysis instabilityUse anhydrous solvents and storage
Di-borylation byproductsOptimize B₂pin₂ stoichiometry

Properties

IUPAC Name

2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKHVZXPNHWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434572
Record name 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635305-47-4
Record name 2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Synthesis routes and methods

Procedure details

The title compound (75%, oil) was prepared from 3-chlorophenylboronic acid and pinacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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